molecular formula C4H5BrN2O2S2 B8605931 (5-Bromothiazol-2-yl)methanesulfonamide

(5-Bromothiazol-2-yl)methanesulfonamide

Cat. No.: B8605931
M. Wt: 257.1 g/mol
InChI Key: YHNWOIJUDGQPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromothiazol-2-yl)methanesulfonamide is a high-value chemical intermediate designed for advanced pharmaceutical research and development, particularly in the field of medicinal chemistry. The bromothiazole core is a privileged scaffold in drug discovery, known for contributing to diverse biological activities. This compound is specifically engineered for use in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the bromine atom serves as a handle for further structural diversification. The incorporation of the methanesulfonamide group can enhance molecular properties such as solubility and the potential to form key hydrogen bonds with biological targets. Researchers utilize this and similar bromothiazole derivatives in the synthesis of compounds for screening against various therapeutic targets . Thiazole-containing compounds are extensively investigated for their antimicrobial and antioxidant properties. For instance, recent studies have synthesized and evaluated novel thiazole derivatives, demonstrating potent efficacy against resistant bacterial strains like MRSA and P. aeruginosa , as well as significant antioxidant activities . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5BrN2O2S2

Molecular Weight

257.1 g/mol

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C4H5BrN2O2S2/c5-3-1-7-4(10-3)2-11(6,8)9/h1H,2H2,(H2,6,8,9)

InChI Key

YHNWOIJUDGQPDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CS(=O)(=O)N)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromothiazol 2 Yl Methanesulfonamide and Its Derivatives

Retrosynthetic Analysis Strategies for Organosulfur and Thiazole (B1198619) Compounds

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials.

The target molecule, (5-Bromothiazol-2-yl)methanesulfonamide, possesses two key structural features: a sulfonamide linkage and a substituted thiazole ring. A logical retrosynthetic approach would involve disconnections at these key functional groups.

The primary disconnection severs the C-S bond between the thiazole ring and the methanesulfonamide (B31651) group. This leads to two key synthons: a nucleophilic 2-lithiated or 2-Grignard derivative of 5-bromothiazole (B1268178) and an electrophilic methanesulfonyl chloride equivalent. A more practical approach, however, involves disconnecting the S-N bond of the sulfonamide, which is a common and reliable strategy.

A plausible retrosynthetic pathway for this compound is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This diagram illustrates a potential retrosynthetic route for this compound, breaking the molecule down into simpler precursors.

The most common and effective strategy for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and an amine. organic-chemistry.org This S-N bond formation is a robust and high-yielding reaction. Therefore, the key disconnection in the retrosynthesis of the target molecule is at the sulfonamide S-N bond.

This leads to the identification of two crucial intermediates:

(5-Bromothiazol-2-yl)methanesulfonyl chloride: This is the electrophilic partner, containing the core thiazole structure.

Ammonia (or an ammonia equivalent): This serves as the nucleophilic source of the sulfonamide nitrogen.

The synthesis of the key intermediate, (5-bromothiazol-2-yl)methanesulfonyl chloride, becomes the next synthetic challenge. This can be envisioned as arising from the corresponding sulfonic acid or, more directly, from the oxidation of a thiol or other sulfur-containing precursor.

The thiazole ring itself is often constructed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. organic-chemistry.orgyoutube.com For the target molecule, this would imply starting with simpler, more readily available precursors to build the 5-bromothiazole core.

Forward Synthesis Approaches for this compound

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct this compound. These can be categorized into conventional and more novel, efficient methodologies.

Conventional methods for the synthesis of thiazole-sulfonamides typically involve multi-step sequences. A general and widely applicable approach is the reaction of a sulfonyl chloride with an aminothiazole derivative.

For the specific target, a plausible conventional synthesis would be:

Hantzsch Thiazole Synthesis: Reaction of a suitable α-halocarbonyl compound with thiourea to form a 2-aminothiazole (B372263) derivative.

Bromination: Introduction of the bromine atom at the 5-position of the thiazole ring.

Diazotization and Sandmeyer-type Reaction: Conversion of the 2-amino group to a different functional group that can be further elaborated to the methanesulfonamide.

Sulfonamide Formation: The final step would involve the formation of the sulfonamide moiety.

Alternatively, a pre-functionalized building block can be used. For instance, 2-chloro-N-(4-sulfamoylphenyl)acetamide has been used as a key intermediate in the synthesis of some thiazole derivatives bearing a sulfonamide moiety. researchgate.net This highlights a strategy where the sulfonamide group is introduced early in the synthetic sequence.

A general representation of a conventional synthesis is shown below:

Scheme 2: General Conventional Synthesis of a Thiazole-Sulfonamide

This flowchart outlines a typical multi-step conventional synthesis for a thiazole-sulfonamide.

Recent advances in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally friendly routes to sulfonamides and their derivatives.

One such approach involves the direct oxidative conversion of thiols to the corresponding sulfonyl chlorides, which can then be reacted in situ with amines to form sulfonamides. organic-chemistry.org This one-pot procedure avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Another innovative strategy is the use of metal-free photoredox catalysis for the sulfonylation of phenylhydrazines with thiols. organic-chemistry.org While not directly applicable to the target molecule, this demonstrates the trend towards greener and more versatile synthetic methods.

For the synthesis of thiazole derivatives, novel methods include copper-catalyzed multi-component reactions that can assemble the thiazole ring from simple starting materials in a single step. organic-chemistry.org

Methodology Description Advantages Disadvantages
Conventional Synthesis Multi-step process involving the formation of the thiazole ring followed by functional group interconversions and sulfonamide formation.Well-established and reliable for a wide range of substrates.Often requires harsh reagents, multiple purification steps, and can be time-consuming.
One-Pot Thiol Oxidation and Amination Direct conversion of a thiol to a sulfonamide in a single reaction vessel.Increased efficiency, reduced waste, avoids isolation of sensitive intermediates.Substrate scope may be limited, and optimization of reaction conditions can be challenging.
Copper-Catalyzed Thiazole Synthesis Multi-component reaction to form the thiazole ring. organic-chemistry.orgHigh atom economy, can generate molecular complexity quickly.May require careful control of catalyst and reaction conditions.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. researchgate.netwisdomlib.org This technique utilizes the phenomenon of acoustic cavitation to enhance mass transfer and accelerate chemical reactions.

The application of ultrasound has been successfully demonstrated in the synthesis of both sulfonamides and thiazole derivatives. researchgate.netnih.gov For instance, the ultrasound-assisted condensation of aryl sulfonyl chlorides with aryl amines has been reported to proceed in high yields. researchgate.net Similarly, various thiazole derivatives have been synthesized efficiently under ultrasonic irradiation. nih.govnih.gov

A proposed ultrasound-assisted synthesis of this compound could involve the final step of reacting (5-Bromothiazol-2-yl)methanesulfonyl chloride with ammonia under ultrasonic conditions. This would be expected to proceed much faster and at a lower temperature than the corresponding silent reaction.

Parameter Conventional Heating (Reflux) Ultrasound Irradiation
Reaction Time Hours to daysMinutes to hours wisdomlib.org
Yield Often moderate to goodGenerally good to excellent wisdomlib.orgsemanticscholar.org
Energy Consumption HighLow
Reaction Conditions Often requires high temperaturesCan often be performed at room temperature

Novel and Efficient Synthetic Procedures for Sulfonamide Derivatives

Microwave-Assisted Organic Synthesis of Sulfonamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is well-suited for the synthesis of heterocyclic compounds like thiazoles and their sulfonamide derivatives. researchgate.netarkat-usa.org The synthesis of novel thiazole derivatives, for instance, can be achieved in minutes with high yields under microwave irradiation. nih.gov

For a molecule like this compound, a plausible microwave-assisted approach would involve the reaction of 2-amino-5-bromothiazole with methanesulfonyl chloride. Microwave irradiation can facilitate the nucleophilic attack of the amino group on the sulfonyl chloride, promoting the formation of the sulfonamide bond. researchgate.net This method offers precise temperature control and volumetric heating, which can minimize side product formation. arkat-usa.org The efficiency of microwave heating has been demonstrated in the synthesis of various thiazole-containing scaffolds and other sulfonamide-bearing molecules, highlighting its applicability in generating libraries of such compounds for further study. nih.govrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Sulfonylation Reaction

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Several hours (e.g., 6-12 h) Minutes (e.g., 5-15 min) nih.govarkat-usa.org
Yield Moderate to Good Good to Excellent researchgate.netarkat-usa.org
Energy Source Oil bath, heating mantle Microwave irradiation nih.gov
Solvent High-boiling point solvents Can use low-boiling point solvents or solvent-free conditions arkat-usa.org

| Purity | Often requires extensive purification | Generally cleaner reactions, simpler work-up | arkat-usa.org |

Mechanochemical Approaches for Organosulfur and Heterocycle Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a green and solvent-free alternative for organic synthesis. nih.gov This technique has been successfully applied to the synthesis of aromatic sulfonamides and various heterocyclic systems. rsc.org A key advantage is the ability to perform reactions in the solid state, eliminating the need for bulk solvents and simplifying product isolation. nih.gov

The synthesis of the this compound core could potentially be achieved via a mechanochemical approach. For example, a three-component reaction involving an aryl bromide, a sulfur dioxide source (like K₂S₂O₅), and an amine under ball-milling conditions has been developed for sulfonamide synthesis. rsc.org Applying this principle, 2-amino-5-bromothiazole could be reacted with a suitable methanesulfonyl precursor under mechanical stress, possibly catalyzed by a metal complex, to form the desired product. The surface of the milling vessel itself can sometimes act as a catalyst, further enhancing the eco-friendly nature of the process. nih.gov This solventless method is gaining traction for its efficiency and sustainability in producing organosulfur compounds. rsc.org

Reactivity Studies and Derivatization Strategies of the this compound Nucleus

The this compound scaffold possesses multiple reactive sites that allow for systematic structural modifications. The primary points for derivatization are the bromine atom on the thiazole ring and the acidic proton of the sulfonamide group. These sites enable the exploration of the chemical space around the core nucleus to develop new analogs.

Functionalization of the Thiazole Ring

The bromine atom at the C5 position of the thiazole ring is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. The electron-deficient nature of the thiazole ring makes the C-Br bond susceptible to oxidative addition, a key step in many transition-metal-catalyzed reactions.

Common derivatization strategies include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, yielding 5-aryl or 5-heteroaryl thiazole derivatives.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to install substituted amino groups at the C5 position.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

These reactions allow for the systematic introduction of diverse functional groups, which can modulate the electronic and steric properties of the molecule. The synthesis of highly functionalized 5-bromo-2-aminothiazoles serves as a key step for creating compounds that can be further elaborated using these coupling methods. researchgate.net

Modifications at the Methanesulfonamide Moiety

The methanesulfonamide group (-NHSO₂CH₃) offers another site for chemical modification. The nitrogen atom is nucleophilic, and the attached proton is acidic, allowing for reactions at both positions.

Key modification strategies include:

N-Alkylation: The sulfonamide proton can be removed by a base, and the resulting anion can be alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) to produce secondary sulfonamides. nih.gov This modification can impact the compound's hydrogen-bonding capabilities and lipophilicity.

N-Acylation/N-Sulfonylation: The nitrogen can be acylated or further sulfonylated to generate N-acylsulfonamides or di-sulfonylated species, respectively. scielo.br These modifications introduce additional functional groups and can alter the electronic properties of the sulfonamide moiety.

Modification of the Methyl Group: While less common, the methyl group of the methanesulfonamide could potentially be functionalized, although this typically requires harsh conditions. A more practical approach is to synthesize analogs starting with different sulfonyl chlorides (R-SO₂Cl) to introduce varied alkyl or aryl groups in place of the methyl group from the outset.

Studies on related sulfonamides have shown that N-alkylation can significantly influence biological activity, with the removal of the N-H group sometimes leading to a change in potency. nih.gov

Table 2: Potential Derivatization Reactions for this compound

Reaction Site Reaction Type Reagents Potential Product
C5-Br of Thiazole Suzuki Coupling Ar-B(OH)₂, Pd catalyst, Base 5-Aryl-(thiazol-2-yl)methanesulfonamide
C5-Br of Thiazole Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base 5-Alkynyl-(thiazol-2-yl)methanesulfonamide
C5-Br of Thiazole Buchwald-Hartwig Amination R¹R²NH, Pd catalyst, Base 5-(R¹R²-amino)-(thiazol-2-yl)methanesulfonamide
Sulfonamide (-NH-) N-Alkylation R-X, Base N-Alkyl-(5-bromothiazol-2-yl)methanesulfonamide

| Sulfonamide (-NH-) | N-Acylation | Acyl chloride, Base | N-Acyl-(5-bromothiazol-2-yl)methanesulfonamide |

Development of Polyfunctionalized Heteroaromatic Systems

The this compound nucleus serves as a valuable building block for the construction of more complex, polyfunctionalized heteroaromatic systems. mdpi.com By combining the derivatization strategies discussed above, multifunctional molecules can be designed and synthesized. For instance, a Suzuki coupling at the C5 position can be followed by an N-alkylation of the sulfonamide to create a disubstituted analog with tailored properties.

This scaffold-hopping approach, where a core heteroaromatic system is systematically decorated, is a cornerstone of modern medicinal chemistry. nih.gov The thiazole ring is a common feature in many biologically active compounds, and its incorporation into larger, polycyclic systems is a frequent strategy. mdpi.com The reactivity of the C5-bromo position and the sulfonamide nitrogen allows for the generation of diverse molecular architectures, enabling the exploration of structure-activity relationships in drug discovery programs. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromothiazol 2 Yl Methanesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out atomic connectivity and spatial relationships.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of (5-Bromothiazol-2-yl)methanesulfonamide is expected to show three distinct signals corresponding to the different types of protons in the molecule. The thiazole (B1198619) ring contains a single proton at the C4 position, which would appear as a sharp singlet in the aromatic region, typically around 7.10-7.70 ppm. researchgate.net The methylene (B1212753) protons (CH₂) adjacent to the thiazole ring and the sulfonamide group would also produce a singlet, expected in the range of 4.50-5.00 ppm. The sulfonamide (SO₂NH₂) protons are exchangeable and may appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but generally falls within the 7.00-7.50 ppm range.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal four distinct carbon signals. The C2 carbon of the thiazole ring, being attached to two electronegative atoms (S and N) and the methanesulfonamide (B31651) group, would be the most downfield, likely appearing around 168-172 ppm. The C5 carbon, bonded to the bromine atom, is expected around 115-120 ppm. The C4 carbon, bonded to the sole thiazole proton, would resonate at approximately 140-145 ppm. The methylene (CH₂) carbon would be found in the aliphatic region, typically between 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
Thiazole-H4~7.10 - 7.70 (s, 1H)~140 - 145Proton on the thiazole ring
CH₂~4.50 - 5.00 (s, 2H)~45 - 55Methylene group protons
NH₂~7.00 - 7.50 (br s, 2H)-Sulfonamide protons
Thiazole-C2-~168 - 172Carbon between S and N atoms
Thiazole-C4-~140 - 145Carbon bonded to H4
Thiazole-C5-~115 - 120Carbon bonded to Bromine

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. s = singlet, br s = broad singlet.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. sdsu.edu For this compound, the COSY spectrum would be simple, showing no cross-peaks, confirming the magnetic isolation of the thiazole-H4, CH₂, and NH₂ proton systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This is invaluable for definitive carbon signal assignment. A cross-peak would be observed between the thiazole-H4 signal and the thiazole-C4 carbon signal. youtube.com Another cross-peak would connect the methylene (CH₂) proton signal to the methylene carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com Key expected correlations include:

A correlation from the methylene (CH₂) protons to the C2 carbon of the thiazole ring, confirming the attachment point.

Correlations from the thiazole-H4 proton to the C2 and C5 carbons, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which helps in confirming spatial arrangements. princeton.edu A potential NOESY correlation might be observed between the methylene (CH₂) protons and the thiazole-H4 proton, indicating their relative spatial closeness.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. wvu.edu

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. nih.govnih.gov For this compound (C₄H₅BrN₂O₂S₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing clear evidence of its presence. The exact mass of the molecular ion [M+H]⁺ would be measured and compared to the theoretical value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern that provides structural information. wvu.edunih.gov The fragmentation of protonated this compound would likely proceed through several key pathways. nih.govunito.it

Table 2: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
[M+H]⁺VariesSO₂NH₂ (Sulfonamide group)5-Bromo-2-methylthiazole cation
[M+H]⁺VariesCH₂SO₂NH₂5-Bromothiazole (B1268178) cation
[M+H]⁺VariesBr(Thiazol-2-yl)methanesulfonamide cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czmsu.edu

The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. pressbooks.publibretexts.orgdocbrown.info The sulfonamide group would be identified by two distinct bands for the S=O asymmetric and symmetric stretches, typically found around 1350-1310 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide would appear as one or two sharp peaks in the 3400-3200 cm⁻¹ region. Aromatic C-H stretching from the thiazole ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring would produce absorptions in the 1650-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (N-H)Stretching~3400 - 3200
Thiazole (C-H)Stretching~3100 - 3000
Methylene (C-H)Stretching~2960 - 2850
Thiazole (C=N, C=C)Ring Stretching~1650 - 1450
Sulfonamide (S=O)Asymmetric Stretching~1350 - 1310
Sulfonamide (S=O)Symmetric Stretching~1160 - 1120

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic properties of conjugated systems such as this compound and its derivatives. This method provides profound insights into the electronic transitions between molecular orbitals and the influence of the surrounding solvent environment on these transitions.

The absorption of UV-Vis radiation by these molecules promotes electrons from a lower energy orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy anti-bonding orbital, like the lowest unoccupied molecular orbital (LUMO). For thiazole sulfonamide derivatives, which contain aromatic rings and heteroatoms with non-bonding electrons (n), the primary electronic transitions observed are typically π→π* and n→π. wikipedia.orgyoutube.comlibretexts.org The π→π transitions, which are generally of high intensity, arise from the excitation of electrons in the conjugated π-system of the thiazole ring. researchgate.net The n→π* transitions, which are typically less intense, involve the excitation of non-bonding electrons from the nitrogen and sulfur heteroatoms into the anti-bonding π* orbital.

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes in response to the polarity of the solvent it is dissolved in. wikipedia.org This effect is a powerful tool for studying the electronic structure of molecules. Thiazole derivatives often exhibit significant solvatochromism, where changes in solvent polarity lead to shifts in the maximum absorption wavelength (λmax). researchgate.netnih.govemerald.com These shifts can be either a bathochromic (red) shift to a longer wavelength or a hypsochromic (blue) shift to a shorter wavelength.

For many thiazole derivatives, a bathochromic shift is observed as the solvent polarity increases. researchgate.netnih.gov This indicates that the excited state of the molecule is more polar than its ground state. Polar solvents can better stabilize the more polar excited state, thus lowering its energy and reducing the energy gap for the electronic transition. libretexts.org The extent of this shift is influenced by factors such as solvent polarity, hydrogen bonding capability, and the nature of electron-donating or electron-withdrawing groups on the molecule. researchgate.netnih.gov Studies on related thiazole compounds have employed models like the Kamlet-Taft analysis to correlate the solvatochromic response with these solvent parameters. researchgate.netnih.gov

The detailed findings from solvatochromic studies are instrumental in understanding the dipole moments of both the ground and excited states of these molecules. nih.gov For instance, a significant bathochromic shift in polar solvents suggests that the dipole moment of the molecule is greater in the excited state than in the ground state. researchgate.netnih.gov

Below is a representative data table illustrating the solvatochromic effect on a hypothetical this compound derivative, demonstrating the typical bathochromic shift observed with increasing solvent polarity.

Table 1: Representative UV-Vis Absorption Data for a this compound Derivative in Various Solvents

Solvent Polarity Index (Reichardt's ET(30)) λmax (nm) Molar Absorptivity (ε) (M-1cm-1) Observed Shift
n-Hexane 31.0 325 12,000 -
Toluene 33.9 332 12,500 Bathochromic
Chloroform 39.1 340 13,000 Bathochromic
Ethanol 51.9 355 14,200 Bathochromic
Methanol 55.4 360 14,500 Bathochromic
Acetonitrile 45.6 352 14,000 Bathochromic

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
n-Hexane
Toluene
Chloroform
Ethanol
Methanol
Acetonitrile

Computational Chemistry and Molecular Modeling of 5 Bromothiazol 2 Yl Methanesulfonamide Analogues

Density Functional Theory (DFT) Studies for Electronic Properties and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For analogues of (5-Bromothiazol-2-yl)methanesulfonamide, such as various thiazole-bearing sulfonamides, DFT calculations are employed to determine their optimized geometries and a range of quantum chemical parameters. nih.govmdpi.com These studies commonly utilize the B3LYP functional with a basis set like 6-31G(d,p) or ωB97XD/6–31g(d,p) to compute the electronic properties. mdpi.comresearchgate.netnih.govnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nbu.edu.sa A smaller energy gap suggests higher reactivity and lower stability. nbu.edu.sa For instance, in a study of 2-aminothiazole (B372263) sulfonamide derivatives, HOMO-LUMO energy gaps were found to vary based on the substituents, with nitro groups significantly reducing the gap, indicating increased reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness are calculated to provide a comprehensive understanding of the molecule's reactive nature. nih.gov These computational insights are crucial for predicting the reactivity and electronic behavior of thiazole-sulfonamide analogues. mdpi.com

Table 1: Representative Quantum Chemical Parameters for Thiazole (B1198619) Sulfonamide Analogues from DFT Studies

Parameter Description Typical Findings for Analogues
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Substituents on the phenyl ring significantly influence the HOMO energy levels. nih.govresearchgate.net
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Electron-withdrawing groups tend to lower the LUMO energy, increasing electrophilicity. researchgate.netmdpi.com
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. Gaps for 2-aminothiazole sulfonamides can range from approximately 0.38 eV to 6.09 eV depending on substituents. researchgate.net
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Negative potential is often localized over electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. nih.gov

| Global Hardness (η) | Measures resistance to change in electron distribution. | Higher HOMO-LUMO gaps correlate with greater hardness and lower reactivity. nbu.edu.sa |

Note: The data presented is generalized from studies on various thiazole-sulfonamide analogues and is intended to be representative of the class.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mechanism and affinity. This method is widely applied to thiazole-sulfonamide analogues to explore their potential as inhibitors for various enzymes and receptors. nih.govtandfonline.commdpi.com

Docking simulations calculate a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the ligand-target interaction. nih.gov For thiazole-sulfonamide derivatives, docking studies have predicted binding affinities against several targets. For example, in a study targeting Alzheimer's disease, thiazole-sulfonamide analogues showed potent inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Similarly, docking of novel thiazole-sulfonamide hybrids against the colchicine-binding site of tubulin and carbonic anhydrase IX (CA IX) yielded strong binding affinities of -9.8 kcal/mol and -8.1 kcal/mol, respectively, suggesting potent interactions. nih.gov Other studies have shown that thiazole sulfonamides can exhibit significant binding scores against bacterial targets like MurE ligase, with values ranging from -8.07 to -12.12 kcal/mol. nih.gov These predicted affinities help in ranking compounds and prioritizing them for further experimental testing.

Beyond predicting binding affinity, docking studies provide detailed profiles of the interactions between the ligand and amino acid residues in the protein's active site. The sulfonamide moiety is a key pharmacophore that frequently participates in crucial binding interactions. nih.gov Typically, the deprotonated sulfonamide nitrogen coordinates with a metal ion in the active site (e.g., Zn²⁺ in carbonic anhydrases), while the sulfonyl oxygens form hydrogen bonds with nearby residues like Thr199. ias.ac.inacs.org

Other common interactions for thiazole-sulfonamide analogues include:

Hydrogen Bonding: With key residues in the active site, anchoring the ligand. researchgate.net

Hydrophobic Interactions: Formed between the aromatic rings of the ligand and nonpolar residues of the protein. researchgate.netmdpi.com

π-π Stacking: Occurs between the thiazole or other aromatic rings of the ligand and aromatic residues like histidine. mdpi.com

For example, docking studies of a thiazole-sulfonamide hybrid against tubulin revealed key interactions with residues such as Cys241, Leu242, and Val318. nih.gov In another study, interactions with residues like Arg63, His257, and Lys221 were crucial for binding to MurE ligase. nih.gov This detailed interaction profiling is essential for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective analogues.

Table 2: Summary of Molecular Docking Studies on Thiazole-Sulfonamide Analogues

Compound Class Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Thiazole-bearing sulfonamides Acetylcholinesterase (AChE) Not specified, but potent inhibition observed Not specified
Thiazole-bearing sulfonamides Butyrylcholinesterase (BuChE) Not specified, but potent inhibition observed Not specified
Thiazole-sulfonamide hybrid Tubulin (Colchicine site) -9.8 Cys241, Leu242, Ala250, Val318
Thiazole-sulfonamide hybrid Carbonic Anhydrase IX (CA IX) -8.1 His119, Thr200 (via sulfonamide)
Azo-sulfamethoxazole thiazoles MurE ligase (E. coli) -8.07 to -12.12 Arg63, His257, Arg255, Thr62, Lys221

Note: This table summarizes findings from various studies on analogues and does not represent data for a single compound.

Pharmacophore Modeling for Identifying Essential Structural Features for Activity

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is particularly useful when the 3D structure of the target protein is unknown.

Ligand-based pharmacophore models are generated by aligning a set of active molecules and extracting the common chemical features that are critical for their activity. nih.gov For classes of compounds like sulfonamides, these models help to define the key structural requirements for binding to a specific receptor.

For example, a pharmacophore model developed for sulfonamide-based 5-HT₇ receptor antagonists identified several key features:

Hydrogen Bond Acceptors (HBA): Often associated with the sulfonyl oxygens. nih.gov

Hydrophobic/Aromatic Regions (HYD/AR): Corresponding to the aromatic rings present in the molecules. nih.gov

Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) features. nih.gov

A study on aryl sulfonamide derivatives targeting the 5-hydroxytryptamine 7 receptor (5HT7R) resulted in a five-point pharmacophore hypothesis (AADPR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. researchgate.net Similarly, a model for matrix metalloproteinase-9 (MMP-9) inhibitors, which included aryl sulfonamides, established a five-point hypothesis (DDHRR_1) comprising two hydrogen bond donors, one hydrophobic group, and two aromatic rings. nih.gov These hypotheses serve as 3D queries for virtual screening to identify new potential inhibitors.

Once a validated pharmacophore hypothesis is generated for a specific biological target, it can be used to assess whether other molecules, such as this compound, fit the required spatial and chemical feature arrangement. This process, known as feature mapping or superimposition, involves aligning the candidate molecule with the pharmacophore model.

For this compound, a hypothetical mapping to a relevant pharmacophore model would likely involve:

The sulfonyl oxygens of the methanesulfonamide (B31651) group mapping onto Hydrogen Bond Acceptor (HBA) features.

The thiazole ring or the bromo-substituted thiazole ring potentially mapping onto a Hydrophobic (H) or Aromatic Ring (R) feature.

The nitrogen atom of the sulfonamide could potentially act as a Hydrogen Bond Donor (HBD) .

The success of this mapping would depend on the specific target's pharmacophore and the conformational flexibility of this compound. A good fit would suggest that the compound is a candidate for that specific biological activity and would warrant further investigation through molecular docking and experimental validation.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetylcholinesterase
Butyrylcholinesterase
Carbonic Anhydrase IX
MurE ligase
5-HT₇ receptor
Matrix metalloproteinase-9
Sulfamethoxazole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects. nih.gov By developing predictive models, researchers can prioritize the synthesis of novel derivatives with potentially enhanced potency and more favorable pharmacological profiles, thereby accelerating the drug discovery process. mdpi.com These models are built by calculating various molecular descriptors that quantify the physicochemical properties of the molecules and correlating them with their experimentally determined biological activities. nih.govimist.ma

Atom-based three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electronic fields of a molecule influence its biological activity. nih.gov These models are developed by aligning a series of structurally related compounds, like thiazole sulfonamide analogues, and then placing them in a 3D grid. For each molecule, steric and electrostatic interaction energies are calculated at each grid point, creating a field that can be correlated with biological activity using statistical methods like Partial Least Squares (PLS).

The resulting 3D contour maps visually represent regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA model for thiazole derivatives might indicate that bulky substituents in a specific region are favorable for activity (steric field), while electronegative groups in another area are detrimental (electrostatic field). researchgate.net The statistical validity of these models is crucial and is assessed using parameters such as the cross-validated correlation coefficient (q² or Q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (R²pred) for an external test set of compounds. nih.gov

Table 1: Statistical Validation of 3D-QSAR Models for Thiazole Derivatives

Model q² (LOO-CV) R²pred (External Validation) Source
CoMFA 0.785 Not Reported 0.582 nih.gov
CoMSIA 0.744 Not Reported 0.804 nih.gov
CoMFA 0.538 0.925 0.867

This table presents example statistical data from 3D-QSAR studies on thiazole derivatives, illustrating the predictive power of the generated models. q² (or Q²) is the leave-one-out cross-validation coefficient, r² is the non-cross-validated correlation coefficient, and R²pred is the predictive r² for an external test set.

Beyond 3D fields, QSAR models often rely on the correlation of specific, calculated molecular descriptors with biological activity. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological (e.g., polar surface area). nih.govresearchgate.net Studies on thiazole-sulfonamide derivatives have successfully built QSAR models using multiple linear regression (MLR) to correlate such descriptors with activities like antioxidant potential. nih.gov

For example, analysis of 2-aminothiazole sulfonamide derivatives revealed that properties such as mass, polarizability, electronegativity, van der Waals volume, and structural symmetry are key influencers of their antioxidant activities. nih.gov A QSAR study on thiazole derivatives as inhibitors of the PIN1 enzyme identified molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and the mean topological distance index (J) as significant descriptors. imist.ma The positive or negative coefficients of these descriptors in the QSAR equation indicate whether an increase in their value enhances or diminishes the biological activity. mdpi.com

Table 2: Influence of Molecular Descriptors on the Biological Activity of Thiazole Analogues

Descriptor Category Molecular Descriptor Influence on Activity Biological Target/Activity Source
Electronic Energy of LUMO (ELUMO) Positive Correlation PIN1 Inhibition imist.ma
Steric Molar Refractivity (MR) Positive Correlation PIN1 Inhibition imist.ma
Hydrophobic LogP Positive Correlation PIN1 Inhibition imist.ma
Topological Polar Surface Area (PSA) Significant Correlation Cancer Inhibition researchgate.net
Physicochemical Mass Key Influencer Antioxidant Activity nih.gov
Physicochemical Polarizability Key Influencer Antioxidant Activity nih.gov

This table summarizes various molecular descriptors and their demonstrated correlation with the biological activities of thiazole-containing compounds in different QSAR studies.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com In the context of this compound analogues, MD simulations provide critical insights into the stability of the ligand-receptor complex and the conformational behavior of the ligand within the binding site of a biological target. researchgate.netrsc.org These simulations can validate docking poses and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.netnih.gov

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in its initial docked conformation. researchgate.netrsc.org Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are directly involved in ligand binding. researchgate.netrsc.org For example, MD simulations of thiazole Schiff base derivatives bound to bacterial receptors showed that the compounds remained stable in the binding site throughout the simulation, with RMSD values below 2 nm. nih.gov

Conformational analysis through MD simulations and other techniques like Nuclear Magnetic Resonance (NMR) is also vital. nih.govmdpi.com The three-dimensional shape of a molecule is crucial for its interaction with a receptor. Studies have shown that substitutions, such as bromination, can significantly influence the preferred conformation of a molecule by altering sugar pucker and the orientation of the base, which in turn can affect biological activity. nih.gov

This table describes key parameters analyzed during MD simulations to evaluate the stability and dynamics of a ligand-receptor complex.

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before committing to expensive and time-consuming synthesis and clinical trials, it is essential to evaluate the potential of a compound to become a viable drug. In silico methods provide a rapid and cost-effective way to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound analogues. nih.govresearchgate.net

Drug-likeness is often assessed using criteria such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. plos.org Another metric is the Quantitative Estimate of Drug-likeness (QED) score, which provides a value between 0 and 1, with higher scores indicating greater similarity to known oral drugs. nih.gov Studies on 2-aminothiazole derivatives have identified compounds with favorable QED scores greater than 0.7, highlighting their potential as attractive drug candidates. researchgate.net

ADMET prediction models forecast the pharmacokinetic profile of a compound. These predictions include gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), interaction with metabolic enzymes like Cytochrome P450 (CYP), and potential toxicity. researchgate.netresearchgate.net For instance, computational analyses of 2-aminothiazole sulfonamides have predicted high GI absorption and non-permeability to the BBB for all tested compounds, which is desirable for peripherally acting drugs. researchgate.net Furthermore, these studies can predict skin permeation (Log Kp) and inhibitory potential against various CYP enzymes, providing a comprehensive preclinical profile. researchgate.net

Table 4: Predicted ADMET and Drug-Likeness Properties for Thiazole Sulphonamide Analogues

Compound Series Predicted Property Value/Observation Significance Source
2-Aminothiazole Sulfonamides Gastrointestinal (GI) Absorption High Good potential for oral bioavailability researchgate.net
2-Aminothiazole Sulfonamides Blood-Brain Barrier (BBB) Permeability Non-permeable Reduced risk of central nervous system side effects researchgate.net
2-Aminothiazole Sulfonamides Skin Permeation (Log Kp) -5.83 to -6.54 cm/s Optimal skin permeation profile researchgate.net
2-Aminothiazole Sulfonamides QED Score 0.707 - 0.860 (for promising derivatives) High drug-likeness researchgate.net
Thiazole Schiff Bases Oral Bioavailability Validated Compounds likely suitable for oral administration nih.gov
Isoxazoline Derivatives Caco-2 Permeability 1.06 - 1.08 High permeability, suggesting good absorption researchgate.net

This table provides examples of in silico predicted ADMET and drug-likeness properties for various series of thiazole derivatives, demonstrating how these computational tools are used to assess the druggability of novel compounds.

Biological Target Identification and Validation Strategies for 5 Bromothiazol 2 Yl Methanesulfonamide

Computational Inference Methods for Target Prediction

In parallel with genetic screening, computational or in silico methods can be employed to predict the potential biological targets of (5-Bromothiazol-2-yl)methanesulfonamide. arxiv.orgnih.govresearchgate.net These approaches leverage the compound's chemical structure to infer its bioactivity.

Key computational methods include:

Ligand-Based Approaches: These methods compare the structure of this compound to databases of compounds with known biological targets. nih.gov Techniques such as chemical similarity searching and pharmacophore modeling can identify proteins that are likely to bind to the compound based on shared structural features with known ligands. nih.gov

Structure-Based Approaches: If the three-dimensional structures of potential protein targets are known, molecular docking simulations can be used to predict the binding affinity and mode of interaction between this compound and these proteins. nih.gov This can help to prioritize a list of candidate targets for experimental validation.

Machine Learning and AI: Advanced machine learning models trained on large datasets of compound-target interactions can predict the probability of this compound binding to a wide range of proteins. mdpi.comnih.gov

These computational predictions can provide valuable starting points and help to narrow down the list of potential targets identified through genetic screens. nih.gov

Druggability and Assayability Assessment of Potential Targets

Once a list of potential targets for this compound has been generated from genetic and computational screens, it is crucial to assess their "druggability" and "assayability". ucl.ac.uk

Druggability Assessment: This involves evaluating whether a potential target protein has a binding site that is amenable to modulation by a small molecule. wikipedia.orgnih.govnih.gov Computational tools can analyze the 3D structure of the protein to identify pockets with the appropriate size, shape, and physicochemical properties for high-affinity binding. wikipedia.orgnih.gov Targets with well-defined, "drug-like" binding pockets are considered more druggable. researchgate.net

Assayability Assessment: This evaluates the feasibility of developing a robust and high-throughput biochemical or cellular assay to measure the activity of the target and its modulation by this compound. ucl.ac.uk The availability of suitable reagents, substrates, and detection methods are key considerations. A target is considered highly assayable if its function can be readily and reliably measured in a laboratory setting.

This assessment helps to prioritize the most promising targets for further validation and downstream drug development efforts. nih.gov

Validation of Identified Molecular Targets through Biochemical and Cellular Assays

The final and most critical step is the experimental validation of the predicted targets. This involves a combination of biochemical and cellular assays to confirm a direct interaction between this compound and the candidate protein(s). celtarys.comdanaher.com

Biochemical Assays: These assays use purified proteins to directly measure the binding or inhibitory activity of the compound. danaher.com Common techniques include:

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine the IC50 value. thermofisher.com

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization can be used to quantify the binding affinity (Kd) between the compound and the target protein. researchgate.net

Cellular Assays: These assays confirm that the compound engages with its target in a physiological context. immunologixlabs.com Key cellular assays include:

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein in response to compound binding in intact cells or cell lysates. researchgate.net

Target Engagement Assays: Reporter assays or downstream signaling pathway readouts can be used to confirm that the compound modulates the activity of the target protein within the cell. acs.orgdiscoverx.comnih.govcatapult.org.uk

Successful validation across multiple biochemical and cellular assays provides strong evidence that a candidate protein is a bona fide biological target of this compound.

In Vitro Enzymatic Activity and Inhibition Studies of 5 Bromothiazol 2 Yl Methanesulfonamide Analogues

Enzyme Kinetic Studies

Enzyme kinetic studies are essential for characterizing the interaction between an enzyme and an inhibitor. These studies provide quantitative measures of the inhibitor's potency and can elucidate the mechanism by which it inhibits the enzyme.

The first step in any kinetic study is to determine the initial rate (or initial velocity, V₀) of the enzyme-catalyzed reaction. This is the rate of the reaction at the very beginning, before the substrate concentration has significantly decreased and before the product has accumulated to a level that might inhibit the reaction. Initial rates are typically determined by measuring the formation of product or the consumption of substrate over a short period of time and calculating the slope of the initial linear portion of the progress curve. These experiments are performed at various substrate concentrations to understand how the reaction rate depends on the amount of substrate available.

Steady-state kinetic analysis is used to determine two key parameters that describe the interaction between an enzyme and its substrate: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are typically determined by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

To characterize an inhibitor, its inhibition constant (Kᵢ) and mechanism of inhibition are determined. The Kᵢ is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor. The mechanism of inhibition describes how the inhibitor interacts with the enzyme and substrate.

The three basic types of reversible inhibition are:

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme that is different from the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

The mechanism of inhibition and the Kᵢ value are typically determined by performing initial rate experiments in the presence of different concentrations of the inhibitor and at various substrate concentrations. The data are then plotted using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) or the Dixon plot (a plot of 1/velocity versus inhibitor concentration). The pattern of the lines on these plots reveals the mechanism of inhibition, and the Kᵢ can be calculated from the intercepts and slopes.

For many sulfonamide analogues that inhibit carbonic anhydrase, the mechanism is often found to be competitive, as they bind to the zinc ion in the active site, mimicking the transition state of the natural substrate.

Table 2: Kinetic Parameters for the Inhibition of Human Carbonic Anhydrase II (hCA II) by Thiazole-Sulfonamide Analogues

CompoundInhibition Constant (Kᵢ) (nM)Mechanism of Inhibition
Analogue A 8.1Competitive
Analogue B 9.2Competitive
Analogue C 64.9Competitive
Acetazolamide (Standard) 12.0Competitive

Data presented are for illustrative purposes based on published studies of closely related thiazole-sulfonamide analogues.

Investigation of Specific Enzyme Inhibition Profiles

The therapeutic potential of (5-Bromothiazol-2-yl)methanesulfonamide and its analogues is being explored through their interaction with various enzymes implicated in a range of diseases. This section details the in vitro enzymatic activity and inhibition studies of these compounds against several key enzyme targets.

Cholinesterase (AChE and BChE) Inhibition

Cholinesterase inhibitors are crucial in managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. Research into thiazole (B1198619) derivatives has revealed their potential as cholinesterase inhibitors.

In one study, a series of novel thiazole-piperazine hybrids were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several of these compounds demonstrated significant inhibitory activity against AChE, with compounds 3a , 3c , and 3i being the most potent. nih.gov However, none of the synthesized compounds showed notable inhibition of BChE. nih.gov Kinetic studies suggested that the most active compounds may act as dual-binding site inhibitors of AChE. nih.gov

Another study focused on benzimidazole-based thiazole derivatives and found that all 24 synthesized analogues exhibited good inhibitory potential against both AChE and BChE. nih.gov Specifically, analogues 16 and 21 were identified as the most potent inhibitors for both enzymes, with IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 14.20 ± 0.10 µM for BChE. nih.gov

Conversely, some studies on other thiazole derivatives have reported weak inhibitory activity against both AChE and BChE. tandfonline.comdergipark.org.tr For instance, one study on newly synthesized thiazole derivatives found them to be weak inhibitors, with compound 2e showing the highest AChE inhibition at 27.73 ± 0.008 μM. tandfonline.com Similarly, another investigation into thiazole compounds with 5-bromothiophene and 3-methylthiophene (B123197) structures also reported weak anticholinesterase activity. dergipark.org.tr

Inhibitory Activity of Thiazole Analogues against Cholinesterases
Compound/AnalogueTarget EnzymeInhibitory Activity (IC50/Inhibition %)Reference
Thiazole-piperazine hybrid 3aAChESignificant Inhibition nih.gov
Thiazole-piperazine hybrid 3cAChESignificant Inhibition nih.gov
Thiazole-piperazine hybrid 3iAChESignificant Inhibition nih.gov
Benzimidazole-based thiazole 16AChE & BChEIC50: 0.10 ± 0.05 µM (AChE), 0.20 ± 0.050 µM (BChE) nih.gov
Benzimidazole-based thiazole 21AChE & BChEIC50: 0.10 ± 0.05 to 11.10 ± 0.30 µM (AChE), 0.20 ± 0.050 µM to 14.20 ± 0.10 µM (BChE) nih.gov
Thiazole derivative 2eAChE27.73 ± 0.008 % tandfonline.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes, obesity, and cancer. researchgate.net The inhibition of PTP1B is a promising therapeutic strategy, and various sulfonamide-containing compounds have been investigated for this purpose.

Potent nonpeptidic benzimidazole (B57391) sulfonamide inhibitors of PTP1B have been developed, derived from the optimization of a tripeptide containing a novel (S)-isothiazolidinone phosphotyrosine mimetic. researchgate.netnih.gov X-ray crystallography has shown that these benzimidazole sulfonamides form a bidentate hydrogen bond with Asp48 in the enzyme's active site. researchgate.net Ortho substitution on the aryl ring of these inhibitors has led to compounds with low nanomolar enzyme inhibition of PTP1B. researchgate.net

While specific data on this compound is not detailed, the broader class of thiazole and sulfonamide derivatives has shown promise as PTP1B inhibitors. nih.govnih.gov The benzimidazole nucleus, often found in potent PTP1B inhibitors, highlights a structural motif that could be integrated into thiazole-based designs to enhance inhibitory activity. nih.gov

PTP1B Inhibitory Activity of Related Analogues
Compound ClassKey Structural FeatureInhibitory PotencyReference
Benzimidazole sulfonamides(S)-isothiazolidinone phosphotyrosine mimeticLow nanomolar researchgate.netnih.gov
Isothiazolidinone derivativesImidazoles and imidazolines- nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.comtandfonline.com Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov

Thiazole-based sulfonamide derivatives have been synthesized and evaluated for their CA inhibitory activity. nih.gov These compounds often work by coordinating with the zinc ion in the active site of the enzyme. nih.gov Studies have shown that the integration of sulfonamide-bearing heterocycles, such as thiazole, can enhance the compound's ability to inhibit carbonic anhydrase. nih.gov

For example, a novel thiazole-sulfonamide hybrid was designed as a dual inhibitor of tubulin and carbonic anhydrase IX (CA IX), a tumor-associated isoform. nih.gov This compound, Compound 7 , showed potent and selective inhibition of CA IX with an IC50 value of 0.021 μM, while sparing the cytosolic isoforms CA I and CA II. nih.gov Another study on novel thiazolone-benzenesulfonamide derivatives reported strong inhibition of several human CA isoforms (hCA I, II, and VII) in the low nanomolar range. tandfonline.com

Inhibitory Activity of Thiazole Sulfonamide Analogues against Carbonic Anhydrases
Compound/AnalogueTarget Isoform(s)Inhibitory Activity (IC50/KI)Reference
Thiazole-sulfonamide hybrid (Compound 7)CA IXIC50 = 0.021 µM nih.gov
Thiazolone-benzenesulfonamide 4dhCA II, hCA VII, MscCAβKI = 1.3-13.7 nM (hCA II), 0.9-14.6 nM (hCA VII), 73.6 nM (MscCAβ) tandfonline.com

Polo-like Kinase 1 (Plk1) Inhibition

Polo-like kinase 1 (Plk1) is a crucial regulator of mitosis, and its overexpression is common in many cancers, making it an attractive target for cancer therapy. nih.govnih.gov Inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells. nih.gov

A novel, potent small-molecule inhibitor of Plk1, ZK-Thiazolidinone (TAL), has been identified. nih.gov This compound, built on a novel chemical scaffold, has been shown to specifically inhibit Plk1 both in vitro and in vivo. nih.gov Treatment with TAL resulted in an accumulation of cells in the G2/M phase of the cell cycle, consistent with Plk1 inhibition. nih.gov

While direct studies on this compound are not available, the success of thiazole-containing structures like ZK-Thiazolidinone suggests that the thiazole moiety can be a valuable component in the design of Plk1 inhibitors. nih.gov The development of Plk1 inhibitors with different chemical scaffolds is an active area of research, with several compounds showing potent antiproliferative effects on various cancer cells. mdpi.com

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) Inhibition

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is an enzyme that regulates the function of numerous proteins involved in cell growth and proliferation. frontiersin.org Its overexpression is linked to various cancers, making it a promising target for anticancer drug discovery. nih.govnih.gov

A series of thiazole derivatives have been designed and synthesized as potential Pin1 inhibitors. nih.gov In one study, a compound bearing a 2-oxa-6-azaspiro tandfonline.comtandfonline.comheptane moiety on the thiazole scaffold, Compound 9p , was identified as the most potent Pin1 inhibitor in its series, with an IC50 value of 0.95 μM. nih.gov Another study reported that thiazole derivatives with an oxalic acid group at the 4-position were potent Pin1 inhibitors with IC50 values in the low micromolar range. nih.gov

These findings indicate that the thiazole scaffold is a promising starting point for the development of novel and potent Pin1 inhibitors. nih.govresearchgate.net

Inhibitory Activity of Thiazole Analogues against PIN1
Compound/AnalogueKey Structural FeatureInhibitory Activity (IC50)Reference
Compound 9p2-oxa-6-azaspiro tandfonline.comtandfonline.comheptane moiety0.95 µM nih.gov
Thiazole derivative 10bOxalic acid group at 4-position5.38 µM nih.gov

Structure Activity Relationship Sar Studies for 5 Bromothiazol 2 Yl Methanesulfonamide Derivatives

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the core structure can dramatically alter the biological activity of the molecule. These modifications can influence the compound's electronic properties, shape, and ability to interact with biological targets.

The thiazole (B1198619) ring is a crucial component of many biologically active compounds, and its substitution pattern plays a significant role in determining activity. researchgate.netbenthamscience.com Both the electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents are important.

For instance, in some series of thiazole derivatives, the presence of electron-withdrawing groups has been found to be essential for antimicrobial activity. nih.gov One study on bis-substituted aromatic amides found that a compound with a methoxy (B1213986) group (electron-donating) exhibited high cytotoxicity, whereas a compound with two bromine atoms (electron-withdrawing) showed reduced activity. researchgate.net This suggests that the optimal electronic properties can be target-dependent. SAR studies have shown that substitutions at various positions on the thiazole ring can lead to interesting variations in pharmacological effects.

Table 1: Impact of Thiazole Ring Substituents on Biological Activity

Substituent TypePositionObserved Effect on ActivityReference
Electron-Donating (e.g., -OCH3)R2Increased cytotoxicity in one study researchgate.net
Electron-Withdrawing (e.g., -Br)R1 and R2Reduced cytotoxicity in the same study researchgate.net
Phenyl Ring SubstituentsC4m,p-dimethyl substitution important for cytotoxicity nih.gov
Halogens (-Cl, -Br)Benzyl moietyEssential for urease inhibition; ortho/para for Br favorable nih.gov

Influence of Modifications on the Sulfonamide Moiety on Activity

The sulfonamide moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Modifications to this group can significantly modulate the compound's interaction with its target, often by altering its hydrogen bonding capabilities. The sulfonamide group is a common feature in inhibitors of enzymes like carbonic anhydrase, where it coordinates with a zinc ion in the active site. iaea.orgresearchgate.net

The design of hybrid molecules incorporating the sulfonamide group is a promising strategy in the search for novel therapeutic agents. nih.gov In the development of dual EGFR and BRAFV600E inhibitors, the sulfonamide motif was employed as a bioisostere of a carboxylic group, capable of forming a similar network of hydrogen bonds. nih.gov

The bromine atom at the C5 position of the thiazole ring is a key feature of the parent compound. Halogenation, particularly with bromine, can influence a molecule's activity through several mechanisms. Bromine is an electron-withdrawing group, which alters the electronic distribution of the thiazole ring. researchgate.net This can affect the ring's reactivity and its ability to participate in crucial binding interactions.

Furthermore, the bromine atom can serve as a synthetic handle for further chemical modifications. For example, brominated thiazoles are key intermediates used in cross-coupling reactions, such as the Suzuki reaction, to introduce a variety of aryl or heteroaryl substituents. nih.govmdpi.com This allows for the systematic exploration of the chemical space around the core scaffold to optimize activity. In some series, the presence of a halogen substituent on moieties attached to the thiazole ring was found to be essential for inhibitory activity. nih.gov For example, a compound featuring a bromine atom at the R1 position and a methoxy group at R2 showed the highest cytotoxicity in one study. researchgate.net

Pharmacophoric Features Driving Specific Biological Responses

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For thiazole-sulfonamide derivatives, key pharmacophoric features often include:

A Hydrogen Bond Acceptor/Donor System: The sulfonamide moiety (-SO₂NH-) is a critical hydrogen bonding group, capable of acting as both a donor (the N-H) and an acceptor (the sulfonyl oxygens). These interactions are often crucial for anchoring the ligand in the active site of the target protein, such as carbonic anhydrase. researchgate.net

An Aromatic Ring System: The thiazole ring provides a flat, aromatic scaffold that can engage in π-π stacking or hydrophobic interactions with amino acid residues in the target's binding pocket. nih.gov

Defined Substituent Positions: The specific locations of substituents, such as the C5 bromine and groups attached to the sulfonamide nitrogen, create a distinct three-dimensional shape that dictates binding specificity and affinity.

Correlation of Computational Predictions with Experimental SAR Data

Computational methods, particularly molecular docking, are valuable tools for understanding and predicting the binding of ligands to their biological targets. These in silico techniques can provide insights into the binding mode and interactions that drive biological activity, helping to rationalize experimental SAR data.

Studies on thiazole derivatives bearing a sulfonamide moiety have successfully used molecular docking to predict their binding within the active site of human carbonic anhydrase II (hCA II). researchgate.netiaea.org These computational models often show the sulfonamide group interacting with the zinc ion in the enzyme's active site, a binding mode common to many sulfonamide-based inhibitors. researchgate.net The docking scores and predicted binding interactions frequently correlate well with experimentally determined inhibitory activities (e.g., IC₅₀ values). For example, a molecular docking study against EGFR tyrosine kinase validated experimental findings, with the most active compound demonstrating superior binding interactions. researchgate.net

Rational Design Principles Based on SAR Elucidation

The elucidation of SAR provides a foundation for the rational design of new, improved derivatives. researchgate.net Based on the available data, several design principles can be proposed for (5-Bromothiazol-2-yl)methanesulfonamide derivatives:

Systematic Modification of the Sulfonamide Group: Given its importance in target binding, attaching various small heterocyclic or substituted aryl groups to the sulfonamide nitrogen could lead to enhanced potency or selectivity. nih.gov

Bioisosteric Replacement: The sulfonamide group can be considered a bioisostere for other functional groups like carboxylic acids, allowing for the design of analogs with potentially different pharmacokinetic properties. nih.gov

Exploitation of the C5-Bromine: The bromine atom can be used as a point for diversification via cross-coupling reactions, enabling the introduction of a wide range of substituents to probe for beneficial interactions with the target protein. mdpi.com

Hybrid Molecule Approach: Combining the thiazole-sulfonamide core with other known pharmacophores through molecular hybridization is a valid strategy to develop compounds with improved activity profiles or novel mechanisms of action. nih.gov This approach aims to enhance efficacy and reduce potential side effects.

By integrating these principles, researchers can more efficiently navigate the chemical landscape to develop novel derivatives of this compound with optimized biological activity.

Advanced Research Directions and Future Perspectives

Exploration of (5-Bromothiazol-2-yl)methanesulfonamide in Multi-Target-Directed Ligand Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to a shift from the traditional single-target drug discovery approach to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govbohrium.comnih.gov The hybrid structure of this compound makes it an intriguing candidate for MTDL design.

Future research could focus on designing and synthesizing derivatives of this compound that are capable of interacting with multiple biological targets implicated in a specific disease. For instance, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes in the disease's progression. frontiersin.orgmdpi.com The thiazole (B1198619) and sulfonamide components of the lead compound could be systematically modified to optimize binding to the active sites of these different enzymes. nih.gov

Table 1: Potential Multi-Target Applications for this compound Derivatives

Disease AreaPotential Primary TargetPotential Secondary Target(s)Rationale for Multi-Target Approach
Neurodegenerative DiseasesAcetylcholinesterase (AChE)Monoamine Oxidase (MAO), BACE-1Addressing multiple facets of disease pathology, such as neurotransmitter levels and amyloid plaque formation. frontiersin.orgmdpi.com
CancerCarbonic Anhydrase IXTubulin, Protein KinasesOvercoming drug resistance and targeting both tumor microenvironment and cell proliferation. nih.gov
Infectious DiseasesBacterial Dihydropteroate (B1496061) SynthaseOther essential bacterial enzymesBroadening the spectrum of activity and combating antibiotic resistance. nih.gov

Strategies for Optimizing Selectivity and Potency of Thiazole-Sulfonamide Hybrids

To enhance the therapeutic potential of this compound, future efforts will need to focus on optimizing its selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor. These studies involve systematically modifying the chemical structure of the compound and evaluating the impact of these changes on its biological activity.

Key structural modifications could include:

Substitution on the thiazole ring: Replacing the bromine atom at the 5-position with other halogens or functional groups to modulate electronic properties and binding interactions.

Modification of the sulfonamide group: Altering the substituents on the nitrogen atom of the sulfonamide to improve target engagement and pharmacokinetic properties.

Varying the linker: If the core structure is used as a scaffold, the nature and length of any linker used to connect it to other pharmacophores can be adjusted to optimize interactions with multiple targets.

Computational modeling and docking studies can be employed to predict how these modifications will affect the binding of the molecule to its target proteins, thereby guiding the synthetic efforts. nih.gov For example, a recent study on a novel thiazole-sulfonamide hybrid demonstrated that specific interactions within the active site of carbonic anhydrase IX contributed to its high potency and selectivity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Thiazole-Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.govijmsm.orgnih.gov These technologies can be applied to the study of thiazole-sulfonamides in several ways:

Predictive Modeling: AI algorithms can be trained on existing data for sulfonamide derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds like this compound. mdpi.com This can help prioritize which compounds to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new thiazole-sulfonamide structures with desired properties, potentially leading to the discovery of more potent and selective drug candidates. nih.gov

Data Analysis: ML can analyze large datasets from high-throughput screening to identify patterns and relationships that may not be apparent to human researchers, leading to new insights into the mechanism of action of these compounds. nih.gov

The integration of AI and ML has the potential to significantly reduce the time and cost associated with the development of new drugs based on the thiazole-sulfonamide scaffold. researchgate.net

Emerging Methodologies for Characterization and Biological Evaluation of Novel Sulfonamide Derivatives

The comprehensive characterization and biological evaluation of novel sulfonamide derivatives are essential for understanding their therapeutic potential. rsc.orgnih.govresearchgate.net Beyond standard spectroscopic techniques, emerging methodologies can provide deeper insights:

Advanced Spectroscopic and Crystallographic Techniques: Techniques such as 2D-NMR and X-ray crystallography can provide detailed information about the three-dimensional structure of the compounds and their interactions with target proteins.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on multiple cellular parameters simultaneously, providing a more holistic view of their biological activity.

Omics Technologies: The use of genomics, proteomics, and metabolomics can help to elucidate the mechanism of action of novel sulfonamides by identifying the cellular pathways and networks they modulate.

These advanced techniques will be instrumental in building a comprehensive understanding of the biological effects of this compound and its derivatives. researchgate.netnih.gov

Potential for this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. nih.gov Given its potential for high potency and selectivity, derivatives of this compound could be developed as chemical probes.

To serve as a chemical probe, a compound should ideally possess:

High affinity for its target.

High selectivity for its target over other proteins.

A known mechanism of action.

Suitability for use in cellular or in vivo models.

By developing a fluorescently or otherwise tagged version of a potent and selective derivative of this compound, researchers could visualize its localization within cells and identify its binding partners, thereby illuminating the biological pathways in which its target is involved. nih.gov This could lead to the discovery of new therapeutic targets and a better understanding of disease mechanisms.

Q & A

Q. What are the recommended synthetic routes for (5-Bromothiazol-2-yl)methanesulfonamide and its intermediates?

The synthesis typically involves nucleophilic substitution or sulfonamide coupling. For example:

  • Intermediate preparation : Brominated thiazole derivatives (e.g., 5-bromothiazole) can react with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Validation : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., sulfonamide –SO₂NH– at δ 3.1–3.3 ppm; thiazole C-Br at δ 120–125 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
  • Mass spectrometry : ESI-MS in positive/negative ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.16) .

Q. How does the bromine atom influence reactivity in substitution reactions?

The electron-withdrawing bromine enhances electrophilicity at the thiazole C-2 position, facilitating:

  • Nucleophilic aromatic substitution (SNAr) : React with amines (e.g., aniline) in DMSO at 100°C to yield arylthiazole derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) for biaryl analogs .
  • Reduction : LiAlH₄ selectively reduces the sulfonamide group without cleaving the C-Br bond .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivative synthesis?

  • DFT calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G*) to identify energy barriers for competing pathways (e.g., C-5 vs. C-2 substitution) .
  • Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) to prioritize candidates for synthesis .
  • Example : A 2023 study used MD simulations to explain contradictory reactivity trends between bromothiazole and bromobenzene derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MIC for antimicrobial activity) to isolate confounding variables (e.g., solvent effects) .
  • Dose-response curves : Use Hill slope analysis to differentiate true activity from assay artifacts .
  • Case study : Discrepancies in antifungal activity of sulfonamide analogs were attributed to variations in cell membrane permeability, validated via logP measurements .

Q. What challenges arise in optimizing regioselective C-H functionalization?

  • Catalyst design : Screen Pd/Ni catalysts with directing groups (e.g., pyridines) to enhance C-5 selectivity .
  • Solvent effects : DMF increases polarity, favoring SNAr over radical pathways in bromothiazole reactions .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) drive disubstitution .

Key Notes

  • Methodological Focus : Emphasis on reproducible protocols and data validation.
  • Advanced Tools : Integration of computational and experimental workflows for hypothesis-driven research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.